REACTION_CXSMILES
|
Cl.O[CH2:3][CH2:4][C:5](=[NH:9])OCC.[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]#[N:17].[OH2:18].[NH2:19][NH2:20].N([O-])=O.[Na+].Cl>O>[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16]1[N:17]=[N:9][C:5]([CH2:4][CH2:3][OH:18])=[N:20][N:19]=1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
Cl.OCCC(OCC)=N
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 90° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The solution was dried by rotary evaporation
|
Type
|
WASH
|
Details
|
the residue was washed with methanol (2×10 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was dried by rotary evaporation
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C1=NN=C(N=N1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |